(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid

AKR1C3 selective inhibition Cancer endocrinology Structure-activity relationship

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (CAS 88899-85-8), also known as (E)-4-methylsulfonylcinnamic acid, is a para-substituted trans-cinnamic acid derivative bearing a methylsulfonyl pharmacophore. This building block serves as a key structural component in several classes of bioactive molecules, including selective AKR1C3 (type-5 17β-hydroxysteroid dehydrogenase) inhibitors and dual COX/LOX inhibitors.

Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
CAS No. 88899-85-8
Cat. No. B3431196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
CAS88899-85-8
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
InChIKeyUDUXYCSLRYYQNS-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (CAS 88899-85-8) as a Differentiated Biochemical Tool and Reference Standard


(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (CAS 88899-85-8), also known as (E)-4-methylsulfonylcinnamic acid, is a para-substituted trans-cinnamic acid derivative bearing a methylsulfonyl pharmacophore. This building block serves as a key structural component in several classes of bioactive molecules, including selective AKR1C3 (type-5 17β-hydroxysteroid dehydrogenase) inhibitors [1] and dual COX/LOX inhibitors [2]. The compound is characterized by a molecular formula of C₁₀H₁₀O₄S and a molecular weight of 226.25 g/mol . Its unique substitution pattern imparts biological activities that are distinct from closely related cinnamic acid analogs, making its specific procurement essential for reproducible research in oncology and inflammation.

Why Generic Cinnamic Acid Analogs Cannot Substitute for (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid in Targeted Research and Development


Generic substitution with structurally analogous cinnamic acids (e.g., 4-hydroxycinnamic acid, 4-methoxycinnamic acid, or unsubstituted cinnamic acid) is not scientifically valid for applications requiring (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid. The 4-methylsulfonyl group is a critical pharmacophoric element; a 2013 study demonstrated that the 4-methylsulfonylphenyl substituent is required at a specific position on the propenoic acid scaffold to achieve selective inhibition of AKR1C3 over closely related isoforms AKR1C1 and AKR1C2 [1]. In contrast, previous work on simpler cinnamic acids showed that small hydrophobic substituents did not alter activity, while polar groups, like a hydroxyl, decreased potency against AKR1C3 [2]. This establishes that generic substitution fails to replicate target selectivity and potency, as the methylsulfonyl group's unique electronic and steric properties are essential for the desired enzyme-inhibitor interactions [1].

Quantitative Differentiation Evidence for (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (CAS 88899-85-8) vs. Closest Analogs


The 4-Methylsulfonyl Substituent is a Prerequisite for AKR1C3 Selectivity Over AKR1C1 and AKR1C2

A comprehensive SAR study on 2,3-diarylpropenoic acids demonstrated that a 4-methylsulfonylphenyl substituent at position 2 of the propenoic acid scaffold is a strict requirement for selective inhibition of AKR1C3. Compounds lacking this group lost selectivity [1]. The same study found the mono-substituted 4-methylsulfonylcinnamic acid scaffold serves as the essential core, while additional aryl substitution at position 2 only modulates potency. In contrast, unsubstituted cinnamic acid inhibits AKR1C3 with an IC₅₀ of 50 μM but shows no selectivity over other AKR isoforms [2], and substitution with a polar hydroxy group abolishes activity [2].

AKR1C3 selective inhibition Cancer endocrinology Structure-activity relationship

COX-2 Inhibitory Potency of Reference Compounds Bearing the 4-Methylsulfonylphenyl Core

A series of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, which incorporate the target compound as their core scaffold, were evaluated for COX-1/COX-2 inhibition. The most potent compounds displayed COX-2 IC₅₀ values of approximately 0.32 μM with a selectivity index (COX-1/COX-2) greater than 316, comparable to the selective drug rofecoxib (IC₅₀ = 0.5 μM, SI > 200) [1]. The 4-methanesulfonylphenyl moiety is explicitly identified as the COX-2 pharmacophore [1]. The parent compound, (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (lacking a C-2 aryl substituent), is the foundational intermediate from which these potent dual inhibitors are derived [1].

COX-2 inhibition Inflammation Analgesic design

Differential Physicochemical Properties vs. Hydroxy/Methoxy Cinnamic Acid Analogs Dictate Solubility and Permeability

The replacement of a hydroxy or methoxy substituent with a methylsulfonyl group profoundly alters physicochemical properties relevant to drug discovery. The methylsulfonyl group is a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.70) compared to hydroxy (σₚ ≈ -0.37) or methoxy (σₚ ≈ -0.27) groups, resulting in a different acidity of the acrylic acid carboxyl group and altered hydrogen-bonding capabilities [1]. The compound's computed logP is approximately 1.2, significantly higher than 4-hydroxycinnamic acid (logP ≈ 0.8) , impacting membrane permeability predictions.

Drug-likeness Medicinal chemistry ADME prediction

Documented Anti-Inflammatory and Antibacterial Activity as a Reference for Novel Derivative Design

Literature reports indicate that (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid itself exhibits anti-inflammatory and antibacterial properties, forming the basis for its investigation as a therapeutic agent for acne and rosacea . This biological profile provides a baseline from which more potent C-2 substituted derivatives have been optimized; for instance, the 4-acetamidophenyl derivative showed a 5-LOX IC₅₀ of 0.11 μM [1]. Generic cinnamic acid (4-H) lacks this specific antibacterial component of activity.

Anti-inflammatory Anti-acne Dermatological research

Verified Application Scenarios for Procuring (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid Based on Quantitative Evidence


Development of Selective AKR1C3 Inhibitors for Hormone-Dependent Cancer Research

The target compound is the essential core scaffold for synthesizing selective AKR1C3 inhibitors. Procure this specific building block to prepare 2,3-diarylpropenoic acids, where the 4-methylsulfonylphenyl group is a prerequisite for achieving selectivity over AKR1C1 and AKR1C2, as demonstrated by Gazvoda et al. (2013) [1]. Using a non-sulfonated cinnamic acid will result in a complete loss of this selectivity.

Synthesis of Dual COX-2/5-LOX Inhibitors as Next-Generation Anti-Inflammatory Agents

The compound serves as the validated starting material for constructing a series of (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic acids, which have shown potent dual COX-2/5-LOX inhibition. The most active analogs achieve COX-2 IC₅₀ values as low as 0.32 μM with selectivity indices exceeding 316, comparable to rofecoxib [1]. The 4-methanesulfonylphenyl moiety is identified as the COX-2 pharmacophore, making the parent compound the critical building block.

Physicochemical Probe or Reference Standard for Drug-Likeness Studies

Due to the unique electron-withdrawing nature of the methylsulfonyl substituent (σₚ ≈ +0.70) [1], this compound can be used as a reference standard in studies examining the effect of para-substitution on the permeability, metabolic stability, and bioactivity of cinnamic acid-based lead compounds. It provides a crucial data point distinct from electron-donating analogs like 4-hydroxy or 4-methoxy cinnamic acids.

Baseline Compound for Dermatological Anti-Infective and Anti-Inflammatory Research

Leverage its reported anti-inflammatory and antibacterial properties [1] as a starting point for designing new topical agents for acne and rosacea. More potent derivatives with improved 5-LOX inhibition (e.g., IC₅₀ = 0.11 μM for a C-2 substituted analog) [2] can be systematically developed from this parent scaffold.

Quote Request

Request a Quote for (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.